molecular formula C7H13KOS2 B3050594 Potassium hexylxanthate CAS No. 2720-76-5

Potassium hexylxanthate

Cat. No.: B3050594
CAS No.: 2720-76-5
M. Wt: 216.4 g/mol
InChI Key: ZTHBGWDIOJXYNC-UHFFFAOYSA-M
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Description

Potassium hexylxanthate is an organosulfur compound with the chemical formula (C_7H_{13}OS_2K). It is a potassium salt of hexylxanthic acid and is commonly used in the mining industry as a flotation agent for the extraction of ores. The compound is known for its pale yellow appearance and is highly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium hexylxanthate is typically synthesized through the reaction of hexanol with carbon disulfide in the presence of potassium hydroxide. The reaction proceeds as follows: [ \text{C}6\text{H}{13}\text{OH} + \text{CS}_2 + \text{KOH} \rightarrow \text{C}6\text{H}{13}\text{OCS}_2\text{K} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where hexanol, carbon disulfide, and potassium hydroxide are mixed under controlled conditions. The reaction is typically conducted at room temperature, and the product is purified through filtration and recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form dixanthogen disulfides.

    Hydrolysis: In acidic conditions, it hydrolyzes to produce hexanol, carbon disulfide, and potassium ions.

    Substitution: It can react with various electrophiles to form xanthate esters.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Hydrolysis: Acidic conditions (pH < 9).

    Substitution: Alkyl or aryl halides.

Major Products:

    Oxidation: Dixanthogen disulfides.

    Hydrolysis: Hexanol and carbon disulfide.

    Substitution: Xanthate esters.

Scientific Research Applications

Potassium hexylxanthate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of potassium hexylxanthate involves its ability to form complexes with metal ions. The sulfur atoms in the xanthate group have a high affinity for metal ions, which allows the compound to act as a collector in the flotation process. This interaction enhances the hydrophobicity of the metal-containing particles, facilitating their separation from the ore.

Comparison with Similar Compounds

  • Potassium ethylxanthate
  • Potassium isopropylxanthate
  • Potassium amylxanthate

Comparison: Potassium hexylxanthate is unique due to its longer alkyl chain compared to other xanthates. This longer chain provides it with different solubility and reactivity properties, making it more effective in certain flotation processes. Additionally, the longer chain can influence the compound’s interaction with metal ions, potentially leading to different selectivity and efficiency in ore extraction .

Properties

IUPAC Name

potassium;hexoxymethanedithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS2.K/c1-2-3-4-5-6-8-7(9)10;/h2-6H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHBGWDIOJXYNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=S)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13KOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181670
Record name Potassium hexylxanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2720-76-5
Record name Potassium hexylxanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002720765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium hexylxanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium O-hexyl dithiocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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